molecular formula C16H15FN2O B7526521 N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide

N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide

货号 B7526521
分子量: 270.30 g/mol
InChI 键: MQHFMVNEDNDQRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

作用机制

N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide is a selective inhibitor of mTOR kinase, which is a key regulator of cell growth, proliferation, and survival. The mTOR pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting mTOR kinase, N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide blocks the downstream signaling pathways that promote cancer cell growth and proliferation. Additionally, mTOR signaling is also involved in the regulation of autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis. N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide has been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth and proliferation. Additionally, this compound has been shown to induce autophagy in cancer cells, which may contribute to its anti-cancer effects. In neurodegenerative disorders, N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide has been shown to protect against neuronal cell death and improve cognitive function in animal models. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models.

实验室实验的优点和局限性

One of the main advantages of N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide is its selectivity for mTOR kinase, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide is its potential toxicity, which may limit its therapeutic applications. Additionally, the effects of this compound may vary depending on the type of cancer or disease being studied, which may require further investigation.

未来方向

There are several future directions for the study of N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide. One potential direction is to investigate its potential in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, the effects of this compound on the immune system and tumor microenvironment should be further investigated. In neurodegenerative disorders, the potential of N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide in combination with other neuroprotective agents should be explored. Finally, the potential of N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide in the treatment of metabolic disorders should be further investigated, particularly in clinical trials.

合成方法

The synthesis of N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide involves several steps, including the preparation of 2-fluoroaniline, the synthesis of 2-fluoro-N-phenylacetamide, and the final coupling reaction with 2-phenylazetidine-1-carboxylic acid. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.

科学研究应用

N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the mTOR signaling pathway, which is frequently dysregulated in cancer cells. N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been investigated for its potential in treating metabolic disorders such as type 2 diabetes.

属性

IUPAC Name

N-(2-fluorophenyl)-2-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-8-4-5-9-14(13)18-16(20)19-11-10-15(19)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHFMVNEDNDQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。